molecular formula C20H30N2O2 B2401973 1-[2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy]ethyl]piperidine CAS No. 2418732-37-1

1-[2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy]ethyl]piperidine

Cat. No.: B2401973
CAS No.: 2418732-37-1
M. Wt: 330.472
InChI Key: GRBKTXDTXLDTKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy]ethyl]piperidine is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and pharmacology. This compound is known for its unique chemical structure and its ability to interact with various biological targets in the human body.

Mechanism of Action

The mechanism of action of 1-[2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy]ethyl]piperidine involves its ability to interact with specific biological targets in the human body. This compound has been found to inhibit the activity of various kinases, enzymes, and receptors, which play a critical role in the development and progression of various diseases.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are complex and depend on the specific biological target it interacts with. This compound has been found to exhibit potent anticancer, anti-inflammatory, and antiviral properties. It has also been investigated for its potential role in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy]ethyl]piperidine in lab experiments is its ability to interact with specific biological targets in the human body, which makes it a valuable tool for drug discovery and medicinal chemistry. However, the synthesis of this compound is complex and requires expertise in organic chemistry, which can limit its availability for lab experiments.

Future Directions

There are several future directions for the research and development of 1-[2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy]ethyl]piperidine. One of the main directions is the investigation of its potential role in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has also been investigated for its potential use in the development of novel anticancer and antiviral therapies. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
In conclusion, this compound is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and pharmacology. Its unique chemical structure and ability to interact with specific biological targets make it a valuable tool for drug discovery and medicinal chemistry. Further research is needed to fully understand the mechanism of action and potential applications of this compound.

Synthesis Methods

The synthesis of 1-[2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy]ethyl]piperidine involves several steps. The first step involves the synthesis of 1-(2-bromoethyl)-4-[(1-cyclobutylaziridin-2-yl)methoxy]benzene, which is then reacted with 1-(piperidin-4-yl)ethanone to obtain the final product. The synthesis process is complex and requires expertise in organic chemistry.

Scientific Research Applications

1-[2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy]ethyl]piperidine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent activity against various biological targets such as kinases, enzymes, and receptors. This compound has also been investigated for its anticancer, anti-inflammatory, and antiviral properties.

Properties

IUPAC Name

1-[2-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenoxy]ethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c1-2-11-21(12-3-1)13-14-23-19-7-9-20(10-8-19)24-16-18-15-22(18)17-5-4-6-17/h7-10,17-18H,1-6,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBKTXDTXLDTKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)OCC3CN3C4CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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